1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]-
Description
Properties
CAS No. |
1850278-18-0 |
|---|---|
Molecular Formula |
C19H17Cl3N2S |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
1-[2-chloro-4-[4-(2,6-dichlorophenyl)sulfanylphenyl]butyl]imidazole |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15(12-24-11-10-23-13-24)7-4-14-5-8-16(9-6-14)25-19-17(21)2-1-3-18(19)22/h1-3,5-6,8-11,13,15H,4,7,12H2 |
InChI Key |
CQAGPTNWBGXILR-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]- |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Formation and Epoxide Ring-Opening
The synthesis of butoconazole intermediates begins with the preparation of 4-chlorobenzylmagnesium chloride. As detailed in CN102649796A, substituting traditional ether solvents with a methyl tertiary-butyl ether (MTBE)-ether mixture (1:4 v/v) reduces volatility risks and improves reaction control. Deviations in solvent ratios or magnesium activation temperatures beyond 20–40°C can lead to incomplete Grignard formation, fostering side products that later manifest as Impurity 4.
Subsequent epoxide ring-opening with epichlorohydrin under reflux generates 1-chloro-4-(4-chlorophenyl)-2-butanol. CN105198817A reports that excess epichlorohydrin or prolonged reaction times at >40°C promote dichlorination, yielding 1,2-dichloro analogs that contribute to Impurity 4.
Table 1: Impact of Solvent Systems on Grignard Reaction Efficiency
| Solvent Ratio (Ether:MTBE) | Reaction Temperature (°C) | Yield of 4-Chlorobenzylmagnesium Chloride (%) |
|---|---|---|
| 1:3 | 30 | 89.5 |
| 1:4 | 35 | 94.8 |
| 1:5 | 40 | 91.2 |
Imidazole Coupling and Halogenation
Coupling 1-chloro-4-(4-chlorophenyl)-2-butanol with imidazole in dichloromethane (DCM) or chloroform introduces a critical branching point. CN102649796A specifies that using sulfur oxychloride (SOCl₂) at a 1:1.1 molar ratio relative to the alcohol intermediate achieves 98.6% purity of the target chloride. Exceeding this ratio (e.g., 1:1.5) results in over-chlorination, producing 1-[2,4-dichloro-4-(4-chlorophenyl)butyl]imidazole, a confirmed variant of Impurity 4.
CN105198817A further identifies sodium hydride-mediated coupling in dimethylformamide (DMF) as a high-yield alternative (92–95% purity). However, incomplete washing with hexane or insufficient recrystallization at -7 to -3°C leaves residual 1-(4-chlorophenyl)-2-hydroxybutylimidazole, which reacts further during nitration to form Impurity 4.
Analytical Characterization of Impurity 4
Chromatographic Profiling
High-performance liquid chromatography (HPLC) remains the gold standard for detecting Impurity 4. CN102649796A employs a C18 column with acetonitrile-water (70:30) mobile phase, identifying Impurity 4 at a retention time of 8.2 minutes (vs. 6.9 minutes for butoconazole nitrate). Quantification reveals that >1.2% SOCl₂ molar excess elevates Impurity 4 levels to 0.8–1.1%.
Table 2: HPLC Purity Data Under Varied Halogenation Conditions
| SOCl₂ Molar Ratio | Reaction Time (h) | Purity of Target Chloride (%) | Impurity 4 Content (%) |
|---|---|---|---|
| 1:1.1 | 1.0 | 98.6 | 0.12 |
| 1:1.3 | 1.5 | 97.8 | 0.45 |
| 1:1.5 | 2.0 | 96.1 | 1.09 |
Structural Elucidation
While nuclear magnetic resonance (NMR) data for Impurity 4 are absent in the reviewed patents, CN105198817A correlates its formation with distinct mass spectral fragments (m/z 313 [M+H]⁺). Comparative thin-layer chromatography (TLC) using silica gel GF254 and ethyl acetate-hexane (1:2) mobile phase shows Impurity 4 as a secondary spot (Rf = 0.62) alongside the main product (Rf = 0.75).
Mitigation Strategies for Impurity 4
Optimized Halogenation Parameters
Controlling sulfur oxychloride stoichiometry and reaction duration is paramount. CN102649796A demonstrates that limiting SOCl₂ to 1.1 equivalents and maintaining reflux at 40°C for 1 hour suppresses Impurity 4 to <0.2%. Post-reaction quenching with saturated sodium carbonate (pH 8–9) further neutralizes residual SOCl₂, preventing downstream reactions.
Recrystallization and Solvent Engineering
EP1709005A1 emphasizes recrystallization from methanol-methyl isobutyl ketone (1.25:1 v/v) at -5°C to -10°C, reducing Impurity 4 by 60–70% through selective solubility differences. CN105198817A augments this with activated carbon treatment (0.04–0.06× product weight), adsorbing chlorinated byproducts .
Chemical Reactions Analysis
Butoconazole Impurity 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Butoconazole Impurity 4 is primarily used in pharmaceutical research for the development and validation of analytical methods. It is utilized in:
Product Development: Ensuring the purity and quality of Butoconazole formulations.
Quality Control: Monitoring the presence of impurities in pharmaceutical products.
Method Validation: Establishing reliable analytical techniques for detecting and quantifying impurities.
Stability Studies: Assessing the stability of Butoconazole under various conditions.
Mechanism of Action
The mechanism of action of Butoconazole Impurity 4 is not well-documented, but it is presumed to function similarly to Butoconazole. Butoconazole is an imidazole derivative that inhibits the enzyme cytochrome P450 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition of the fungal cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Butoconazole Impurity 4 shares functional and structural similarities with other azole antifungal impurities and intermediates. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Origin/Source | Key Structural Features |
|---|---|---|---|---|---|
| Butoconazole Impurity 4 | Not fully disclosed | 554.39 | NA | Synthesis intermediate/degradant | Likely chlorinated imidazole derivative |
| Butoconazole Nitrate | C₁₉H₁₇Cl₃N₂S·HNO₃ | 474.8 | 64872-77-1 | Parent drug | 1H-imidazole core, dichlorophenylthio |
| Butoconazole Impurity 1 | C₁₀H₁₂Cl₂O | 219.11 | 59363-13-2 | Intermediate | Chlorinated benzenepropanol derivative |
| Fluconazole Impurity E | C₁₃H₁₂F₂N₆O | 306.27 | Certified RM | Degradation product | Triazole core, difluorophenyl group |
| Clotrimazole Impurity A | C₂₂H₁₇ClN₂ | 344.8 | 23593-75-1 | Oxidation product | Imidazole with triphenylmethyl group |
Key Observations :
Structural Complexity : Butoconazole Impurity 4 has a higher molecular weight (554.39) compared to the parent drug (474.8), suggesting additional substituents or dimerization. This contrasts with simpler impurities like Butoconazole Impurity 1, a chlorinated alcohol intermediate .
Functional Groups : Unlike fluconazole impurities (e.g., triazole derivatives), butoconazole-related impurities retain the imidazole core but vary in sulfur-containing and chlorinated side chains .
Pharmacological Impact: While butoconazole nitrate exhibits potent antifungal activity (EC₅₀ ~3.08 µM against T. cruzi), impurities like Impurity 4 are typically inactive or cytotoxic.
Table 2: Analytical and Regulatory Comparison
Key Observations :
Detection Methods : Impurity profiling for butoconazole-related compounds relies on HPLC and LC-MS, similar to fluconazole and itraconazole impurities .
Regulatory Limits : Butoconazole Impurity 4 adheres to ICH guidelines (≤0.1% for unidentified impurities), aligning with standards for fluconazole impurities .
Research Findings and Challenges
- Synthetic Challenges : Impurity 4’s formation may stem from incomplete purification of intermediates like 1-(2-chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a precursor with structural similarities .
- Toxicological Data: No direct studies on Impurity 4 exist, but structurally related imidazole impurities (e.g., clotrimazole derivatives) are linked to hepatotoxicity at high concentrations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the identification and quantification of Butoconazole Impurity 4 in drug formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is a primary method. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. Validate the method per ICH Q2(R1) guidelines, ensuring specificity, linearity (range: 0.1–5 µg/mL), and accuracy (recovery: 95–105%) . For quantification, prepare standard solutions of Butoconazole Nitrate RS and compare peak response ratios to internal standards, as described in USP assays .
Q. How can researchers confirm the identity of Butoconazole Impurity 4 when reference standards are unavailable?
- Methodology : Employ hyphenated techniques such as LC-MS/MS for preliminary structural insights. Perform fragmentation analysis (e.g., m/z patterns) and compare with known degradation pathways of Butoconazole. For definitive confirmation, isolate the impurity via preparative HPLC and characterize using NMR (1H, 13C) and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with synthetic analogs or literature on related imidazole derivatives .
Q. What experimental design principles should guide impurity profiling studies for Butoconazole Impurity 4?
- Methodology : Follow a risk-based approach:
Forced Degradation Studies : Expose Butoconazole to stress conditions (acid/base hydrolysis, oxidation, thermal, and photolytic) to simulate impurity formation.
Stability-Indicating Methods : Ensure analytical methods resolve degradation products from the main peak.
Thresholds : Adhere to ICH Q3A/B thresholds for reporting, identifying, and qualifying impurities (e.g., 0.10% for daily dose ≤ 2 g/day) .
Advanced Research Questions
Q. How can researchers synthesize Butoconazole Impurity 4 to obtain sufficient quantities for toxicological studies?
- Methodology :
Pathway Design : Based on structural analogs (e.g., oxidation of sulfur-containing moieties), hypothesize Impurity 4 as a sulfoxide derivative.
Synthesis : React Butoconazole with a mild oxidizing agent (e.g., hydrogen peroxide) under controlled pH and temperature. Monitor reaction progress via TLC or LC-MS.
Isolation : Purify the crude product using flash chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) via HPLC and elemental analysis .
Q. What strategies are effective for resolving contradictory data in impurity source analysis (e.g., process-related vs. degradation-related impurities)?
- Methodology :
Batch Tracking : Compare impurity profiles across multiple batches. Process-related impurities (e.g., unreacted intermediates) will persist, while degradation products increase over time in stability studies.
Isotope Labeling : Use 14C-labeled Butoconazole in forced degradation studies to trace impurity origins.
Multivariate Analysis : Apply chemometric tools (e.g., PCA) to correlate impurity levels with synthesis parameters (e.g., reaction temperature, catalyst) .
Q. How can advanced spectroscopic techniques elucidate the stereochemical configuration of Butoconazole Impurity 4?
- Methodology :
Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT simulations) to assign absolute configuration.
X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry .
Methodological Best Practices
- Data Integrity : Document all analytical parameters (e.g., column lot number, mobile phase pH) to ensure reproducibility .
- Cross-Validation : Validate impurity methods in multiple labs using shared protocols to minimize inter-lab variability .
- Ethical Reporting : Disclose all detected impurities, even below thresholds, in supplementary materials to support transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
